molecular formula C10H12N2O2 B11902729 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid

1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid

Cat. No.: B11902729
M. Wt: 192.21 g/mol
InChI Key: YIGWZHUFEOUHQG-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid is a heterocyclic compound that features a four-membered azetidine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the mesylation of 1,3-butanediol followed by treatment with benzylamine can yield the desired azetidine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the azetidine or pyridine rings.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups onto the molecule .

Scientific Research Applications

1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring’s strain and the pyridine moiety’s electronic properties contribute to its reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

    Aziridine-2-carboxylic acid: Similar in structure but with a three-membered ring, leading to different reactivity and applications.

    Azetidine-2-carboxylic acid: Lacks the pyridine moiety, resulting in distinct chemical and biological properties.

Uniqueness: 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid’s combination of the azetidine ring and pyridine moiety provides unique reactivity and potential for diverse applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-5-12(6-8)7-9-3-1-2-4-11-9/h1-4,8H,5-7H2,(H,13,14)

InChI Key

YIGWZHUFEOUHQG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=CC=N2)C(=O)O

Origin of Product

United States

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